2-fluoro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
2-fluoro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of 2-fluoro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide involves multiple steps. One of the methods includes the reaction of 2-fluoro-5-formylbenzoic acid with a suitable amine under controlled conditions . The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature and further heating to 70°C. The reaction mixture is then treated with hydrazine hydrate and the pH is adjusted to acidic conditions to precipitate the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-fluoro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide include other benzanilides and related aromatic compounds. Some examples are:
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- 2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-benzamide
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and potential biological activities.
Properties
IUPAC Name |
2-fluoro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-3-6-12-10-16(25)22-18(20-12)24-15(9-11(2)23-24)21-17(26)13-7-4-5-8-14(13)19/h4-5,7-10H,3,6H2,1-2H3,(H,21,26)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOULONUTYPKHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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